1H-Anthra[1,2-c]isoxazole-3,6,11-trione
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Overview
Description
1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE is a complex organic compound with a unique structure that integrates an anthracene backbone with an oxazole ring
Preparation Methods
The synthesis of 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE typically involves the cyclization of anthracene derivatives with suitable reagents. One common method includes the reaction of 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with sodium nitrite in acetic acid, leading to the formation of the oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazole ring or the anthracene backbone.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like alkylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecular structures.
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of dyes, organic chemosensors, and catalysts.
Mechanism of Action
The mechanism of action of 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE involves its interaction with specific molecular targets. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . Additionally, its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis.
Comparison with Similar Compounds
1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE can be compared with similar compounds such as anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione and anthra[1,2-c]isoxazole-3,6,11(1H)-trione . These compounds share a similar anthracene backbone but differ in the heterocyclic rings attached. The unique oxazole ring in 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H7NO4 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1H-naphtho[2,3-g][2,1]benzoxazole-3,6,11-trione |
InChI |
InChI=1S/C15H7NO4/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-20-15(10)19/h1-6,16H |
InChI Key |
LZDCCILCZVXXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)ON4 |
Origin of Product |
United States |
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